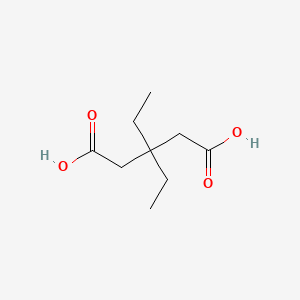

3,3-Diethylpentanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

4160-95-6 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3,3-diethylpentanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-3-9(4-2,5-7(10)11)6-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

RNWKAIFTTVGWLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Chiral Auxiliary Mediated Synthesis:in This Method, the Prochiral Substrate is Covalently Attached to a Chiral Auxiliary.ddugu.ac.indu.ac.inthis Auxiliary Directs a Subsequent Reaction, Such As Alkylation at a Position Alpha to a Carbonyl Group, to Occur Stereoselectively. After the Desired Stereocenter is Created, the Chiral Auxiliary is Removed, Yielding the Enantiomerically Enriched Product. the Auxiliary Can Often Be Recovered and Reused.du.ac.in

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Substrate Class |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Carboxylic Acids, Aldehydes |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation | Ketones, Aldehydes |

Enzyme Catalyzed Reactions:enzymes Are Highly Stereoselective Catalysts. a Common Enzymatic Approach is the Desymmetrization of a Prochiral Compound. for Instance, a Prochiral Diester of 3,3 Diethylpentanedioic Acid Could Be Selectively Hydrolyzed by a Lipase Enzyme Such As Candida Antarctica Lipase B, Cal B to Produce a Chiral Monoester with High Enantiomeric Excess.nih.govthis Method is Valued for Its High Selectivity and Environmentally Benign Reaction Conditions.nih.gov

Organic Reactivity and Mechanistic Investigations of 3,3 Diethylpentanedioic Acid

Carboxylic Acid Functional Group Reactivity

The presence of two carboxylic acid groups allows 3,3-diethylpentanedioic acid to undergo a variety of reactions typical of this functional class, including the formation of esters, amides, anhydrides, and imides, as well as reduction to the corresponding diol.

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex derivatives.

Esterification: The conversion of this compound to its corresponding diester can be accomplished through several methods. The most direct is the Fischer esterification, which involves reacting the diacid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.comcerritos.edu This is an equilibrium process, and to drive the reaction toward the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.comchemistrysteps.com

The mechanism begins with the protonation of a carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and give the final ester product. masterorganicchemistry.com Given the two functional groups, this process occurs at both ends of the molecule to yield a diester. For sterically hindered alcohols or when acidic conditions are not suitable, alternative methods such as using coupling agents or converting the diacid to a more reactive diacyl chloride may be employed. jk-sci.comcommonorganicchemistry.com

Interactive Table: Common Methods for Esterification of Carboxylic Acids

| Method | Reagents and Catalysts | Typical Conditions | Applicability Note |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | Works well for primary and secondary alcohols; equilibrium-driven. jk-sci.comlibretexts.org |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a base (e.g., Pyridine) | Two-step process; often at room temperature | Suitable for sensitive substrates or tertiary alcohols where Fischer esterification fails. chemistrysteps.com |

| Steglich Esterification | Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | Room temperature in an inert solvent (e.g., CH₂Cl₂) | Good for acid-sensitive substrates and formation of hindered esters. commonorganicchemistry.com |

Amidation: The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to a competing and rapid acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To facilitate amide bond formation, the carboxylic acid must first be "activated" using a coupling agent. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. chemistrysteps.comnih.gov

These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is a potent acylating agent that is readily attacked by the amine nucleophile to form the amide bond, proceeding through a tetrahedral intermediate. chemistrysteps.com Dicyclohexylurea (DCU) or a water-soluble urea (B33335) derivative is formed as a byproduct. luxembourg-bio.com This methodology can be applied to this compound to synthesize a range of diamides by reacting it with two equivalents of a primary or secondary amine.

Interactive Table: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easily removed by filtration. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea derivative | Byproduct is easily removed with an aqueous wash. chemistrysteps.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA (carcinogenic) | Very effective but produces a hazardous byproduct. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Highly efficient, often used in peptide synthesis. nih.gov |

The carboxylic acid groups of this compound can be reduced to primary alcohols. This transformation requires a powerful reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids and esters. libretexts.org The reagent of choice is typically lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comntu.edu.sg

The proximity of the two carboxylic acid groups in this compound allows for the formation of stable cyclic derivatives.

Anhydride (B1165640) Formation: Like its structural analog, 3,3-dimethylglutaric acid, which readily forms a cyclic anhydride, this compound can undergo intramolecular dehydration to form 3,3-diethylglutaric anhydride. prepchem.comchemicalbook.com This cyclization reaction typically involves heating the diacid, often in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. The resulting six-membered ring is thermodynamically stable.

Cyclic Imide Formation: The cyclic anhydride serves as a key intermediate for the synthesis of cyclic imides. prepchem.com Reaction of 3,3-diethylglutaric anhydride with ammonia (B1221849) or a primary amine (R-NH₂) initially leads to the ring-opening of the anhydride to form an amic acid intermediate. Subsequent heating of the amic acid induces a second dehydration step, resulting in the formation of the corresponding cyclic imide, 3,3-diethylglutarimide, or its N-substituted derivative. This is a common and efficient method for constructing the imide ring system.

Reactivity at the Quaternary Carbon Center

The quaternary carbon at the C3 position of this compound is itself unreactive towards substitution reactions. However, its presence influences the reactivity of the adjacent methylene (B1212753) groups at the C2 and C4 positions (the α-carbons).

The hydrogen atoms on the α-carbons (C2 and C4) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. byjus.com This acidity allows for the formation of enolates, which are potent nucleophiles.

To study this reactivity, the diacid is typically converted to its diester derivative, such as diethyl 3,3-diethylpentanedioate. The α-protons of this diester can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate an enolate. youtube.commasterorganicchemistry.com This enolate is a nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, it can react with electrophiles like alkyl halides in an Sₙ2 reaction, leading to alkylation at the α-position. libretexts.org Since there are two α-carbons, mono- or di-alkylation is possible depending on the stoichiometry and reaction conditions. Such enolates can also participate in condensation reactions, such as the Claisen condensation, with other ester molecules. brainkart.com

The enolate can be considered an ambident nucleophile, with potential reactivity at either the α-carbon or the carbonyl oxygen. bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the carbon, while reactions with "hard" electrophiles, like silyl (B83357) halides, tend to occur at the oxygen to form silyl enol ethers. bham.ac.uk

Direct rearrangement reactions involving the stable quaternary carbon center of this compound are not commonly observed. However, derivatives of the acid could potentially undergo synthetically useful rearrangements.

A hypothetical but mechanistically plausible investigation would involve the Baeyer-Villiger oxidation of a ketone derived from this compound. wikipedia.orgorganicreactions.org For example, if the corresponding cyclohexanone (B45756) derivative were synthesized, its oxidation with a peroxy acid (like m-CPBA) would lead to a lactone (a cyclic ester). chemistrysteps.com The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted alkyl groups generally migrating in preference to less substituted ones. organic-chemistry.org In this case, the migration of one of the quaternary-substituted carbon atoms would lead to ring expansion and the formation of a seven-membered lactone.

Other classes of molecular rearrangements, such as those proceeding through carbocation intermediates (e.g., Wagner-Meerwein shifts), are generally not applicable to the parent diacid under typical conditions, as there is no straightforward pathway to generate a carbocation at or adjacent to the quaternary center that would lead to a more stable product through rearrangement. mvpsvktcollege.ac.inmsu.edu Such reactions would require the synthesis of more complex derivatives with functionalities that can stabilize or generate carbocation intermediates.

Structure-Reactivity Relationships and Reaction Kinetics

An examination of structure-reactivity relationships and reaction kinetics provides crucial insights into how a molecule's architecture influences its chemical behavior. For this compound, this would involve studying how the presence of the two ethyl groups at the C3 position affects the acidity of the carboxylic acid protons and the susceptibility of the carbonyl carbons to nucleophilic attack.

Elucidating Hammett-type Relationships for Derivatives

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org A Hammett-type analysis for derivatives of this compound would require the synthesis of a series of molecules with different substituent groups on an aromatic ring attached to the main structure. By measuring the reaction rates or equilibrium constants for a specific reaction across this series, a Hammett plot could be generated. walisongo.ac.idresearchgate.net The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org A positive ρ value would suggest that electron-withdrawing groups accelerate the reaction, while a negative value would indicate that electron-donating groups are favorable. wikipedia.org

However, a thorough search of scientific databases yields no studies that have performed such an analysis on derivatives of this compound. Consequently, no data is available to construct a Hammett plot or to determine the reaction constant for any of its reactions.

Reaction Mechanisms and Computational Chemistry Studies

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. Techniques such as quantum chemical calculations and molecular dynamics simulations can provide detailed information about reaction pathways, transition states, and the dynamic behavior of molecules. researchgate.netmdpi.com

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to map out the potential energy surface of a reaction. nih.gov This allows for the identification of intermediates and transition states, and the calculation of activation energies, which are crucial for understanding reaction mechanisms. For this compound, such calculations could be used to investigate the mechanism of its thermal decomposition, esterification, or anhydride formation.

A review of the literature indicates that no specific quantum chemical calculations have been published for the reaction pathways of this compound. Therefore, there are no computational data on its reaction mechanisms, transition state geometries, or activation energies.

Molecular Dynamics Simulations to Predict Reaction Outcomes

Molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and the dynamics of chemical reactions. mdpi.com MD simulations could be employed to study the conformational preferences of this compound in different solvents or to simulate its interaction with a catalytic surface to predict reaction outcomes.

There is no evidence in the scientific literature of molecular dynamics simulations having been performed on this compound to predict its reaction outcomes. As a result, there is a lack of data on its dynamic behavior and simulated reactivity.

Based on a comprehensive search of available scientific literature and technical data, there is currently a significant lack of specific information regarding the applications of This compound in the fields of advanced materials science and polymer chemistry as outlined in the requested article structure.

The performed searches for the utilization of this compound as a monomer for polyesters, polyamides, biodegradable polymers, and polyesteramides, as well as its role in cross-linking, polymer modification for enhancing mechanical and thermal properties, and in flame-retardant systems, did not yield any specific research findings, data tables, or detailed studies pertaining to this particular compound.

The available literature extensively covers other aliphatic and aromatic dicarboxylic acids, such as adipic acid, sebacic acid, and terephthalic acid, detailing their roles in polymerization and material science. However, this information is not directly applicable to this compound, and extrapolating these findings would be scientifically inaccurate.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" that adheres to the provided detailed outline. The specific research and applications data required to populate the requested sections and subsections for this compound are not present in the publicly accessible domain.

Applications in Advanced Materials Science and Polymer Chemistry

Application as a Building Block for Functional Materials

3,3-Diethylpentanedioic acid is a key monomer in the creation of specialized polyurethane films, valued for their use in coatings, adhesives, and biomedical applications. utm.myripublication.com The synthesis of these polyurethanes is typically achieved through a step-growth polymerization reaction involving a diisocyanate, a polyol, and often a chain extender. utm.myessentialchemicalindustry.org The unique branched structure of this compound, when used as a diacid component, introduces significant steric hindrance. This disrupts the regular packing of polymer chains, leading to a more amorphous polymer structure. The result is enhanced flexibility and increased solubility in organic solvents, both desirable traits for film-forming applications.

The reaction to form the polyurethane involves the reaction of the hydroxyl groups of the diacid with the isocyanate groups of a diisocyanate, forming the characteristic urethane (B1682113) linkage. essentialchemicalindustry.org The choice of diisocyanate and polyol allows for a wide range of properties in the final polyurethane material. essentialchemicalindustry.org Research into polyurethane films often focuses on optimizing their mechanical and thermal properties for specific applications. ripublication.comresearchgate.net Polyurethanes derived from monomers like this compound can exhibit high tensile strength and elongation at break, contributing to durable and resilient films. researchgate.net

| Component | Example Compound | Function in Polymerization |

| Diacid Monomer | This compound | Imparts flexibility and amorphous character |

| Diisocyanate | Toluene diisocyanate (TDI) | Forms urethane linkages with hydroxyl groups |

| Polyol | Poly(tetramethylene glycol) (PTMG) | Contributes to the soft segment of the polymer |

| Chain Extender | 1,4-Butanediol | Increases molecular weight and hard segment content |

This table provides illustrative examples of components that could be used in the synthesis of specialized polyurethane film formers.

This compound is a valuable component in the design of biodegradable polymeric nanoparticles for applications such as drug delivery. nih.govresearchgate.netorientjchem.org These nanoparticles are typically synthesized from biodegradable polymers like polyesters. nih.govmdpi.com The inclusion of this compound as a monomer in the synthesis of these polyesters allows for precise control over the physicochemical properties of the resulting nanoparticles. orientjchem.org

The synthesis of these nanoparticles can be achieved through methods like emulsification-solvent evaporation or nanoprecipitation. nih.govresearchgate.net In these processes, the polymer, containing this compound units, is dissolved in an organic solvent and then dispersed in an aqueous phase to form nanoparticles. nih.gov The hydrophobic nature of the diethyl groups on the pentanedioic acid backbone can influence the drug encapsulation efficiency and the release kinetics of the nanoparticles. nih.gov This allows for the creation of tailored drug delivery systems with controlled release profiles. nih.gov

The biodegradability of the polymer backbone is a crucial feature of these nanoparticulate systems. researchgate.netmdpi.com The ester linkages in the polymer chain are susceptible to hydrolysis, leading to the breakdown of the nanoparticles into non-toxic, biocompatible products that can be safely cleared by the body. nih.govmdpi.com The steric hindrance provided by the diethyl groups can modulate the rate of this degradation, offering another level of control over the drug release profile.

| Property of Nanoparticle | Influence of this compound |

| Drug Encapsulation | The hydrophobic diethyl groups can enhance the loading of hydrophobic drugs. |

| Release Kinetics | Steric hindrance from the diethyl groups can slow the degradation of the polymer matrix, leading to sustained drug release. |

| Biodegradability | The ester linkages allow for hydrolytic degradation into biocompatible components. researchgate.netmdpi.com |

| Particle Stability | The polymer composition influences the stability of the nanoparticles in biological fluids. |

This interactive table highlights how the incorporation of this compound can be used to tune the properties of nanoparticulate drug delivery systems.

Structure-Property Relationships in this compound Derived Materials

The molecular structure of this compound directly influences the macroscopic properties of the polymers derived from it. rsc.orgresearchgate.net The presence of the two ethyl groups on the central carbon atom of the pentanedioic acid chain introduces significant steric bulk. nih.govmdpi.com When this monomer is incorporated into a polymer backbone, these bulky side groups disrupt the ability of the polymer chains to pack in an orderly, crystalline fashion. uomustansiriyah.edu.iq This leads to a more amorphous polymer structure, which in turn dictates many of the material's key properties. uomustansiriyah.edu.iq

This structure-property relationship is fundamental in designing polymers with specific characteristics. researchgate.netnih.gov For instance, the reduced crystallinity in polymers containing this compound leads to increased flexibility and a lower glass transition temperature (Tg), making them suitable for applications requiring elastomeric properties. uomustansiriyah.edu.iq In contrast, polymers made from linear diacids, which can pack more efficiently, tend to be more crystalline, rigid, and have higher melting points. mdpi.com

The length of the alkyl side chains in diacid monomers has been shown to systematically affect the properties of the resulting polymers. acs.orgresearchgate.net Generally, as the size of the alkyl substituent increases, the disruption to crystallinity becomes more pronounced, leading to a greater impact on properties like tensile strength and elongation at break. nih.govresearchgate.net This principle allows for the fine-tuning of polymer properties by selecting diacid monomers with appropriate side-chain structures.

| Polymer Property | Effect of this compound Incorporation | Underlying Structural Reason |

| Crystallinity | Decreased | The bulky diethyl groups disrupt the regular packing of polymer chains. uomustansiriyah.edu.iq |

| Flexibility | Increased | The amorphous structure allows for greater chain mobility. |

| Glass Transition Temperature (Tg) | Lowered | Increased free volume between polymer chains due to inefficient packing. uomustansiriyah.edu.iq |

| Solubility | Increased | The less ordered structure is more easily penetrated by solvent molecules. |

This interactive table summarizes the key structure-property relationships for materials derived from this compound.

Derivatization Strategies for Analytical and Synthetic Utility

Chemical Derivatization for Enhanced Analytical Detection

Direct analysis of dicarboxylic acids like 3,3-diethylpentanedioic acid can be challenging due to their low volatility, high polarity, and poor thermal stability. Chemical derivatization is a crucial step to convert the analyte into a form more amenable to specific analytical techniques, thereby improving peak shape, sensitivity, and reproducibility.

Esterification for Gas Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the carboxylic acid groups in this compound make it non-volatile and prone to thermal decomposition at the high temperatures used in GC. Esterification converts the polar carboxyl groups into less polar, more volatile ester groups.

Commonly employed methods include:

Alkylation with BF₃/Alcohol Reagent : A widely used method involves heating the dicarboxylic acid with an alcohol, such as methanol or butanol, in the presence of a boron trifluoride (BF₃) catalyst. nih.govsigmaaldrich.com This reaction is efficient and clean, with volatile by-products that are easily removed. sigmaaldrich.com For this compound, reaction with BF₃-methanol solution would yield dimethyl 3,3-diethylpentanedioate. The reaction proceeds by protonation of a carboxyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. sigmaaldrich.com

Silylation : This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. nih.govrestek.com Silylation is a versatile method that also derivatizes other functional groups like hydroxyls and amines. sigmaaldrich.com For dicarboxylic acids, silylation with BSTFA has been shown to provide low detection limits and high reproducibility, making it an excellent choice for trace analysis. nih.govresearchgate.net

| Reagent | Derivative Formed | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| BF₃ / Methanol | Dimethyl Ester | Heat at 60-100°C | Clean reaction, quantitative recovery sigmaaldrich.com | Can cause loss of unsaturated compounds at high temps researchgate.net |

| BSTFA (+1% TMCS) | Bis(trimethylsilyl) Ester | Heat at 60-75°C | Low detection limits, high reproducibility nih.govresearchgate.net | Derivatives can be sensitive to moisture sigmaaldrich.com |

Labeling for Spectrometric Detection

For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance detection sensitivity. This is particularly true for electrospray ionization (ESI), where derivatization can introduce a readily ionizable group or a permanent charge.

For this compound, labeling reagents that target carboxylic acids are used to improve ionization efficiency and provide characteristic fragmentation patterns for tandem mass spectrometry (MS/MS). nih.govresearchgate.net

Amidation with Picolylamine : Reagents like 2-picolylamine (PA) react with carboxylic acids in the presence of coupling agents (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine) to form amide derivatives. nih.gov The resulting derivative of this compound would incorporate two picolyl groups, which contain a highly ESI-active pyridyl moiety. ub.edu This modification can increase detection sensitivity by over 100-fold compared to the underivatized acid, allowing for detection in the low femtomole range. nih.gov

Isotope Labeling : For quantitative studies, isotope-coded derivatizing agents can be employed. Reagents like p-dimethylaminophenacyl (DmPA) bromide can be synthesized with and without stable isotopes (e.g., ¹³C). acs.org By reacting the sample with the "heavy" reagent and a standard with the "light" reagent, the two can be mixed and analyzed together by LC-MS. This approach corrects for matrix effects and variations in ionization, providing highly accurate quantification. acs.org

| Reagent | Purpose | Detection Mode | Key Benefit |

|---|---|---|---|

| 2-Picolylamine (PA) | Introduce a highly ionizable pyridyl group | LC-ESI-MS/MS | Increases positive ion mode sensitivity by 9-158 fold nih.gov |

| Dansyl Chloride | Introduce a fluorescent and ionizable group | LC-Fluorescence, LC-MS | Enables both fluorescent and mass spectrometric detection |

| p-Dimethylaminophenacyl (DmPA) Bromide | Introduce a mass tag for quantitative analysis | LC-MS | Allows for accurate quantification using isotope dilution acs.org |

Functional Group Interconversions for Complex Molecule Synthesis

The two carboxylic acid groups of this compound are versatile handles for chemical synthesis, allowing the molecule to serve as a core scaffold. Converting these groups into more reactive intermediates is a key step in building larger, more complex structures.

Conversion to Acid Chlorides and Anhydrides as Reactive Intermediates

To facilitate reactions such as esterification and amidation, carboxylic acids are often converted into more reactive acylating agents.

Acid Chlorides : The di-acid chloride of this compound can be synthesized using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.commasterorganicchemistry.com Heating the dicarboxylic acid with excess thionyl chloride is a common procedure; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed, simplifying purification. researchgate.netchemguide.co.uklibretexts.org The resulting 3,3-diethylpentanedioyl dichloride is a highly reactive intermediate.

Anhydrides : As a substituted glutaric acid, this compound can readily form a cyclic anhydride (B1165640). Upon heating, often with a dehydrating agent like acetic anhydride, it undergoes intramolecular condensation to form 3,3-diethylglutaric anhydride. orgsyn.org This six-membered ring is thermodynamically stable. Cyclic anhydrides are valuable reactive intermediates, albeit generally less reactive than di-acid chlorides.

Preparation of Esters and Amides for Medicinal Chemistry Scaffolds

The reactive intermediates described above are not typically isolated but are used directly to synthesize esters and amides. These functional groups are prevalent in pharmaceuticals, and the this compound core can provide a robust and sterically defined scaffold. nih.govnih.gov

Ester Synthesis : 3,3-Diethylpentanedioyl dichloride reacts readily with a wide range of alcohols and phenols to yield the corresponding diesters. These reactions are typically rapid and high-yielding.

Amide Synthesis : The reaction of the di-acid chloride or cyclic anhydride with primary or secondary amines produces diamides or mono-amido mono-acids, respectively. These amide bond-forming reactions are fundamental in medicinal chemistry. acs.org The resulting amide scaffolds derived from this compound can be used to explore structure-activity relationships in drug discovery programs, as the diethyl substitution provides a fixed three-dimensional orientation for the appended functionalities. researchgate.net

| Reactive Intermediate | Reactant | Product | Significance |

|---|---|---|---|

| 3,3-Diethylpentanedioyl Dichloride | Alcohol (R-OH) | Diester | Creates scaffolds for probing biological targets |

| 3,3-Diethylpentanedioyl Dichloride | Amine (R-NH₂) | Diamide | Forms stable, conformationally influenced structures for drug design researchgate.net |

| 3,3-Diethylglutaric Anhydride | Alcohol (R-OH) | Mono-ester Mono-acid | Allows for differential functionalization of the two carboxyl groups |

| 3,3-Diethylglutaric Anhydride | Amine (R-NH₂) | Mono-amide Mono-acid | Generates building blocks with orthogonal reactivity |

Chiral Derivatization and Resolution Techniques

While this compound is an achiral molecule, it is classified as prochiral because its two carboxylic acid groups are chemically equivalent but occupy stereochemically distinct positions. Reaction at one of the two carboxyl groups with a chiral, enantiomerically pure reagent can lead to the formation of a pair of diastereomers.

Chiral Derivatization for Analysis : The formation of diastereomers can be used for analytical purposes. A chiral derivatizing agent (CDA) is an enantiomerically pure compound that converts a mixture of enantiomers into diastereomers, which can then be distinguished by techniques like HPLC or NMR. wikipedia.org In the case of prochiral this compound, reacting it with a single enantiomer of a chiral alcohol or amine would produce a mixture of two diastereomeric mono-esters or mono-amides. These diastereomers could potentially be separated chromatographically, providing a method to study the stereoselectivity of subsequent reactions.

Resolution of Derivatives : If a reaction involving this compound leads to the creation of a new chiral center, the resulting racemic mixture would require resolution. The standard method for resolving carboxylic acids is through the formation of diastereomeric salts. acs.org This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid or a chiral amine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the addition of a strong acid regenerates the enantiomerically pure carboxylic acids. While not directly applicable to resolving this compound itself, this technique is fundamental for any chiral derivatives synthesized from it.

Formation of Diastereomeric Derivatives for Chiral Resolution

Chiral resolution is a widely used method for separating a racemic mixture of a chiral derivative of this compound. The core principle of this technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties such as solubility and melting points. wikipedia.org This difference allows for their separation by conventional laboratory techniques like fractional crystallization or chromatography. wikipedia.orgtcichemicals.com

For a chiral derivative of this compound, which contains carboxylic acid functionalities, the most common approach involves salt formation with an enantiomerically pure chiral base. wikipedia.orgchiralpedia.com These bases are often referred to as resolving agents. The reaction between the racemic acid derivative and a single enantiomer of a chiral base results in a mixture of two diastereomeric salts.

The generalized reaction is as follows: (R/S)-Acid + (R)-Base → [(R)-Acid-(R)-Base] + [(S)-Acid-(R)-Base]

These two resulting salts, being diastereomers, can then be separated. After separation, the pure enantiomer of the acid is recovered by treatment with a strong acid to break the ionic bond with the chiral base. A variety of chiral amines are commonly used for this purpose, selected based on their availability, cost, and effectiveness in forming crystalline salts with differing solubilities. chiralpedia.com

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Typical Separation Method |

|---|---|---|

| (+)-α-Phenethylamine | Chiral Amine | Fractional Crystallization |

| (-)-α-Phenethylamine | Chiral Amine | Fractional Crystallization |

| Brucine | Chiral Alkaloid Base | Fractional Crystallization |

| Quinine | Chiral Alkaloid Base | Fractional Crystallization |

Another approach involves creating covalent diastereomeric derivatives, for instance, by forming amides with a chiral amine or esters with a chiral alcohol. tcichemicals.com These diastereomeric amides or esters can then be separated using chromatography, such as High-Performance Liquid Chromatography (HPLC). tcichemicals.com Once separated, the chiral auxiliary (the chiral amine or alcohol) is cleaved to yield the enantiomerically pure carboxylic acid derivative.

Asymmetric Synthesis Approaches for Enantiomerically Pure Products

While chiral resolution is effective, it has a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org Asymmetric synthesis offers a more efficient alternative by creating a specific enantiomer directly from a prochiral precursor, thus avoiding the need to separate a racemic mixture. uwindsor.caddugu.ac.in This approach involves the use of a chiral influence—such as a chiral auxiliary, reagent, or catalyst—to control the stereochemical outcome of the reaction. ddugu.ac.indu.ac.in

For a prochiral derivative of this compound, several asymmetric synthesis strategies could be employed.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for 3,3-Diethylpentanedioic Acid Transformations

The development of innovative catalytic systems is paramount for the efficient and selective synthesis and functionalization of this compound. Current research in catalysis is focused on creating more sustainable and atom-economical processes. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported metal nanoparticles, could offer significant advantages in terms of catalyst recovery and reuse. mdpi.com These catalysts could be designed to facilitate the key bond-forming reactions in the synthesis of this compound, potentially leading to higher yields and milder reaction conditions.

Furthermore, the application of biocatalysis, employing enzymes or whole-cell systems, represents a green and highly selective alternative to traditional chemical catalysis. While not yet specifically applied to this compound, the broader success of enzymes in catalyzing a wide range of chemical transformations suggests their potential. Future research could focus on identifying or engineering enzymes capable of constructing the sterically hindered quaternary carbon center of this compound.

| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |

| Heterogeneous Catalysts (e.g., MOFs, supported nanoparticles) | - Easy separation and recyclability- Enhanced stability- Tunable active sites for improved selectivity | - Design of catalysts with specific pore sizes and active site geometries- Investigation of reaction mechanisms on the catalyst surface |

| Homogeneous Catalysts (e.g., organometallic complexes) | - High activity and selectivity- Well-defined active sites for mechanistic studies | - Development of catalysts with improved stability and recyclability- Exploration of novel ligand designs to control reactivity |

| Biocatalysts (e.g., enzymes, whole cells) | - High enantioselectivity and regioselectivity- Mild reaction conditions (aqueous media, ambient temperature)- Environmentally benign | - Screening for novel enzymes from natural sources- Protein engineering to enhance catalytic activity and stability |

Computational Design and Prediction of New Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.netscispace.com These methods can be employed to predict the physicochemical properties of this compound and its derivatives, offering insights into their potential applications. For example, density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, guiding the design of new synthetic transformations.

Molecular dynamics (MD) simulations can provide valuable information on the conformational behavior of polymers and materials derived from this compound. This could be particularly relevant in designing new polyesters or polyamides with specific thermal or mechanical properties. By simulating the interactions between polymer chains, researchers can predict material properties such as glass transition temperature and tensile strength, accelerating the discovery of new high-performance materials.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. mpg.desoci.orgmdpi.comnih.gov The integration of flow chemistry for the synthesis of this compound could lead to more efficient and scalable production processes. purdue.edu

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging due to heat and mass transfer limitations | Readily scalable by extending reaction time or using parallel reactors |

| Safety | Handling of large quantities of hazardous reagents can be risky | Smaller reactor volumes and better temperature control enhance safety |

| Process Control | More difficult to precisely control reaction parameters | Precise control over temperature, pressure, and residence time |

| Automation | Can be complex to automate | Readily integrated with automated control and monitoring systems |

Exploration of Bio-based Synthetic Routes

The increasing demand for sustainable chemical production has spurred research into bio-based synthetic routes for a wide range of chemicals. tu-clausthal.dersc.orgmdpi.com Developing a bio-based pathway to this compound would reduce the reliance on petrochemical feedstocks. A potential strategy could involve the microbial fermentation of renewable resources, such as glucose or glycerol, to produce a precursor molecule that can be subsequently converted to the target compound. researchgate.net

For instance, metabolic engineering could be used to design microorganisms capable of producing a dicarboxylic acid intermediate. This intermediate could then be subjected to chemical or enzymatic transformations to introduce the diethyl groups and afford this compound. While significant research would be required to develop such a process, the long-term benefits in terms of sustainability are substantial.

Advanced Characterization Techniques for In-situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics. Advanced characterization techniques that allow for in-situ monitoring are becoming increasingly important in chemical research. mdpi.com For the study of reactions involving this compound, techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy could be employed to track the formation of key intermediates and products.

Furthermore, techniques like scanning probe microscopy (SPM) could be used to visualize reactions occurring at surfaces, which would be particularly relevant for studying heterogeneous catalytic processes. mdpi.com X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can provide information about the electronic structure and oxidation state of catalysts under reaction conditions. mdpi.com The data obtained from these advanced techniques will be crucial for optimizing reaction conditions and designing more efficient synthetic processes for this compound.

Conclusion

Summary of Key Research Findings and Contributions

3,3-Dimethylglutaric acid is a well-characterized dialkylpentanedioic acid with established synthetic routes and a range of applications. Its physical and chemical properties have been thoroughly investigated, and its utility as a versatile reactant in organic synthesis is well-documented. Key contributions include its use in the synthesis of bioactive compounds and in asymmetric catalysis.

Unanswered Questions and Future Research Trajectories

While much is known about 3,3-dimethylglutaric acid, further research could explore its potential in polymer chemistry and materials science. Investigating the properties of polyesters and polyamides derived from this diacid could lead to the development of new materials with unique properties. Furthermore, a more detailed investigation into the metabolic pathways involving this compound could provide insights into human biology. The limited research on 3,3-diethylpentanedioic acid presents an open area for future investigation to draw comparative insights with its dimethyl analog.

Broader Impact of Research on this compound in Chemical Sciences

The broader impact of research on 3,3-dialkylpentanedioic acids, exemplified by 3,3-dimethylglutaric acid, lies in the fundamental understanding of how alkyl substitution influences the physical and chemical properties of dicarboxylic acids. This knowledge is crucial for the rational design of molecules with specific functionalities for applications ranging from pharmaceuticals to advanced materials.

Q & A

Q. What are the optimized synthetic routes for 3,3-diethylpentanedioic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound can be achieved via hydrolysis of substituted cyclic intermediates or anhydrides. For example, analogous to 3,3-dimethylglutaric acid synthesis (99% yield via hydrolysis of 4,4-dimethyl-2,6-diketopiperidine-3,5-dicarbonitrile) , ethyl-substituted precursors could be hydrolyzed under controlled acidic or basic conditions. Factors affecting yield include:

- Catalyst selection : Acidic (e.g., H₂SO₄) vs. basic (e.g., NaOH) hydrolysis.

- Temperature : Elevated temperatures (80–100°C) often accelerate hydrolysis but may promote side reactions.

- Solvent polarity : Polar solvents (e.g., water, ethanol) enhance nucleophilic attack.

Researchers should conduct pilot reactions with varying parameters and characterize products via NMR or LC-MS to confirm purity and optimize yields.

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- Chromatography : Reverse-phase HPLC or GC-MS with derivatization (e.g., methyl ester formation) improves volatility and separation .

- Spectroscopy : H/C NMR can resolve ethyl group signals (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂ adjacent to carboxylic acids).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M-H]⁻ at m/z 217.1444 for C₉H₁₄O₄).

- X-ray crystallography : For crystalline derivatives, SHELXL software refines structures using diffraction data . Cross-validate results with multiple techniques to address instrument-specific biases.

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and how can contradictory degradation data be resolved?

Methodological Answer:

- Experimental design : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Monitor degradation via UV-Vis (λ ~210 nm for carboxylates) or titration.

- Data contradiction resolution :

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to identify dominant degradation pathways (e.g., decarboxylation vs. esterification).

- Byproduct analysis : Use LC-MS/MS to detect intermediates (e.g., 3-ethylpentanedioic anhydride).

- Statistical validation : Apply ANOVA to assess significance of environmental factors . Contradictions often arise from unaccounted variables (e.g., trace metal catalysts); repeat experiments under inert atmospheres.

Q. What computational strategies predict the interaction of this compound with enzymes in microbial catabolism?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to putative enzymes (e.g., enoyl-CoA hydratases, as in Variovorax paradoxus TBEA6 ).

- Molecular dynamics (MD) : Simulate protein-ligand complexes in explicit solvent (GROMACS) to assess binding stability.

- Metabolic pathway prediction : Leverage KEGG or MetaCyc databases to hypothesize pathways (e.g., β-oxidation analogs). Validate with gene knockout studies: delete homologs of ech or acdA genes and measure growth on this compound as sole carbon source .

Q. How can isotopic labeling (e.g., 13^{13}13C) track the metabolic fate of this compound in eukaryotic cells?

Methodological Answer:

- Isotope incorporation : Synthesize C-labeled this compound (e.g., CH₂ groups) via modified Claisen condensation.

- Tracer studies : Incubate labeled compound with cell cultures (e.g., hepatocytes). Extract metabolites and analyze via:

- Data interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to quantify pathway utilization.

Contradiction Analysis & Best Practices

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Source validation : Ensure compound purity (>95% via HPLC) and exclude contaminants (e.g., residual solvents) .

- Dose-response standardization : Use consistent units (e.g., μM vs. μg/mL) and cell lines (e.g., HEK293 vs. HepG2).

- Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity assays) and apply random-effects models to identify outliers.

- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of cells exposed to conflicting doses to identify threshold effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.